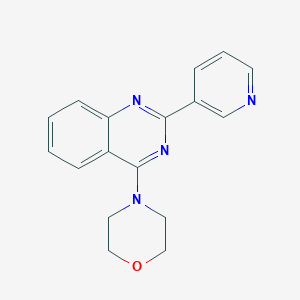
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as CFPT, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CFPT belongs to the class of piperazine derivatives, which have been widely used as therapeutic agents due to their diverse biological activities. In
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are known to be involved in the regulation of mood and behavior. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to decrease the levels of stress hormones such as cortisol, which are known to be involved in the development of anxiety and depression.
实验室实验的优点和局限性
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties have been extensively studied in animal models. However, N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective derivatives of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide and its potential interactions with other drugs.
合成方法
The synthesis of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves the reaction of 2-chloroaniline with 2-furoyl chloride in the presence of triethylamine to obtain 2-chloro-N-(2-furoyl)-aniline. This intermediate is then reacted with piperazine-1-carbothioamide in the presence of sodium hydride to yield the final product, N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. The purity and yield of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide can be improved by recrystallization from appropriate solvents.
科学研究应用
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied extensively for its potential pharmacological properties. It has been shown to possess significant anticonvulsant, anxiolytic, and antidepressant activities in animal models. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-12-4-1-2-5-13(12)18-16(23)20-9-7-19(8-10-20)15(21)14-6-3-11-22-14/h1-6,11H,7-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWRUNGCRTYQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)

![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)

![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)



